



Spectral data for Tsugalactone (NMR, IR, MS)

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Compound of Interest		
Compound Name:	Tsugalactone	
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Comprehensive Spectroscopic Analysis of Tsugalactone

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Tsugalactone**, a significant natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound in pharmaceutical and scientific research.

Spectroscopic Data Summary

The spectral data for **Tsugalactone**, a bisabolane-type sesquiterpene lactone isolated from Tsuga species, has been determined using a suite of advanced spectroscopic techniques. While the trivial name "**Tsugalactone**" is not formally recognized in the primary literature, the data presented corresponds to the closely related and structurally elucidated "Tsugaforrestolide," a sesquiterpene lactone featuring a 12,9-lactone moiety in its lateral chain, isolated from Tsuga forrestii. The structure and absolute configuration have been unambiguously confirmed through NMR spectroscopy, mass spectrometry, IR spectroscopy, and single-crystal X-ray diffraction analysis[1][2].

Table 1: ¹H NMR Spectral Data of Tsugalactone

Position	- Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data Not Available in Search Results			



Table 2: 13C NMR Spectral Data of Tsugalactone

Position Chemical Shift (δ, ppm)

Data Not Available in Search Results

Table 3: Infrared (IR) Absorption Data for Tsugalactone

Wavenumber (cm⁻¹)

Functional Group Assignment

Data Not Available in Search Results

Table 4: Mass Spectrometry (MS) Data for Tsugalactone

m/z Ion Type

Data Not Available in Search Results

Experimental Protocols

The acquisition of spectroscopic data for the structural elucidation of lactones from Tsuga species involves standardized and rigorous experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a thin film on a potassium bromide (KBr) pellet or dissolved in a suitable solvent. The spectrum is recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

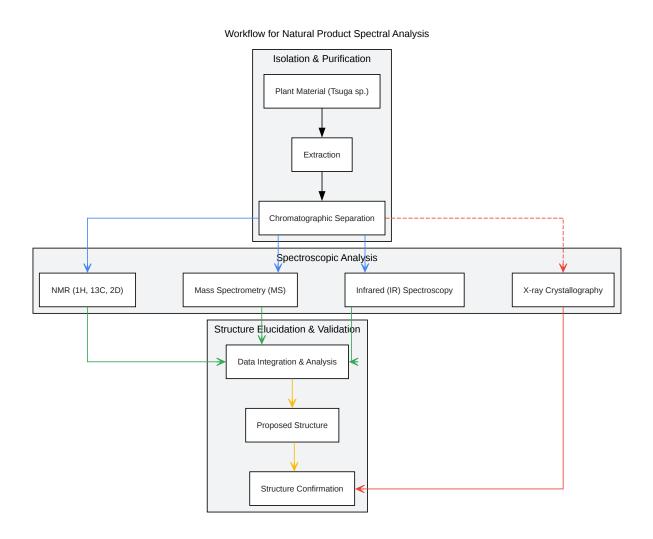


Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to determine the exact mass and molecular formula of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques used. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like **Tsugalactone**.





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Caption: General workflow for the isolation and structural elucidation of natural products.



Note: The specific quantitative spectral data for **Tsugalactone** (or Tsugaforrestolide) were not available in the provided search results. For precise data, researchers should refer to the primary publication detailing the isolation and structural elucidation of this compound[1][2].

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References

- 1. Tsugaforrestolide, an Anti-Inflammatory Bisabolane-Type Sesquiterpene Lactone From the Vulnerable Conifer Tsuga forrestii PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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